1-(2-エチルブチル)ピペリジン-3-アミン

説明

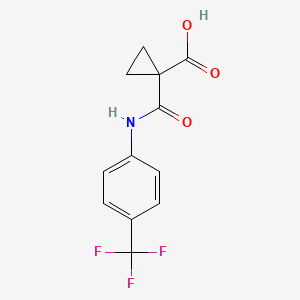

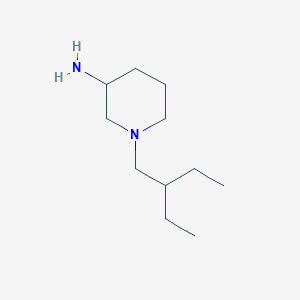

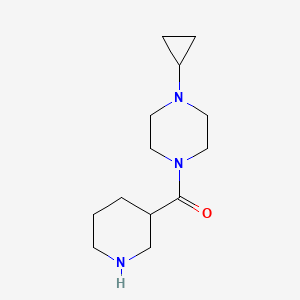

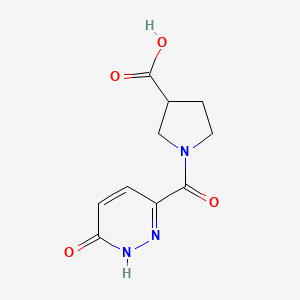

“1-(2-Ethylbutyl)piperidin-3-amine” is a chemical compound . It contains a total of 37 bonds, including 13 non-H bonds, 4 rotatable bonds, 1 six-membered ring, 1 primary amine (aliphatic), and 1 tertiary amine (aliphatic) .

Synthesis Analysis

While there isn’t specific information available on the synthesis of “1-(2-Ethylbutyl)piperidin-3-amine”, there are methods for synthesizing similar compounds. For instance, a method for synthesizing ®-3-amino-piperidine involves transforming nitrogen-protected 3-piperidone into nitrogen-protected ®-3-amino-piperidine by a transaminase reaction .

Molecular Structure Analysis

The molecule contains a total of 37 bonds. There are 13 non-H bonds, 4 rotatable bonds, 1 six-membered ring, 1 primary amine (aliphatic), and 1 tertiary amine (aliphatic) .

Chemical Reactions Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

科学的研究の応用

医薬品合成

「1-(2-エチルブチル)ピペリジン-3-アミン」は、さまざまな医薬品合成における重要な中間体として機能します。ピペリジンコアは、医薬品化学における一般的なモチーフであり、医薬品分子の構造的多様性に貢献しています。 この化合物は、環化やアミノ化などのさまざまな化学反応を受け、潜在的な治療効果を持つ新規ピペリジン誘導体を生成できます .

抗がん剤の開発

「1-(2-エチルブチル)ピペリジン-3-アミン」から誘導されたものも含め、ピペリジン誘導体は、その抗がん特性について研究されています。 それらは、がん細胞の増殖と生存に関与する特定の経路を標的にするように設計することができ、新しい腫瘍学薬の開発のための有望なアプローチを提供します .

抗菌および抗真菌用途

「1-(2-エチルブチル)ピペリジン-3-アミン」の構造的柔軟性により、抗菌および抗真菌活性を有する化合物を生成できます。 ピペリジン環を修飾することにより、研究者は、化合物の微生物細胞壁を破壊したり、必須酵素を阻害したりする能力を高めることができ、感染症の潜在的な治療につながります .

神経薬理学的調査

この化合物は、血液脳関門を通過する能力のために、神経薬理学的調査において貴重です。 それは、神経伝達物質系を調節するアナログを合成するために使用することができ、これはアルツハイマー病や統合失調症などの神経疾患の治療薬を開発するために重要です .

鎮痛剤および抗炎症薬

ピペリジン部分は、鎮痛剤や抗炎症薬に共通の特徴です。 “1-(2-エチルブチル)ピペリジン-3-アミン”は、痛みを和らげ、炎症を軽減する新しい化合物を生成するために使用することができ、慢性の痛み状態に対するより安全で効果的な治療につながる可能性があります .

作用機序

Target of Action

It’s known that piperidine derivatives have been found to target a variety of enzymes and receptors, playing a significant role in the pharmaceutical industry . For instance, some piperidine derivatives have shown to target the beta secretase enzyme .

Mode of Action

Piperidine derivatives have been found to exhibit a variety of pharmacological activities, including antiaggregatory and antioxidant effects . They can interact with their targets, leading to changes in the function of these targets .

Biochemical Pathways

Piperidine derivatives have been associated with a variety of biochemical pathways due to their wide range of pharmacological activities .

Result of Action

Piperidine derivatives have been found to exhibit a variety of pharmacological activities, including antiaggregatory and antioxidant effects .

将来の方向性

生化学分析

Biochemical Properties

1-(2-Ethylbutyl)piperidin-3-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, piperidine derivatives, including 1-(2-Ethylbutyl)piperidin-3-amine, are known to interact with cholinesterase enzymes, which are involved in the breakdown of acetylcholine . This interaction can lead to the inhibition of cholinesterase activity, thereby affecting neurotransmission. Additionally, 1-(2-Ethylbutyl)piperidin-3-amine may interact with other proteins and receptors, influencing various biochemical pathways.

Cellular Effects

1-(2-Ethylbutyl)piperidin-3-amine has significant effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives have been shown to exhibit anti-inflammatory and antioxidant effects, which can impact cellular health and function . The compound may also affect cell proliferation and apoptosis, thereby influencing tissue homeostasis and repair mechanisms.

Molecular Mechanism

The molecular mechanism of 1-(2-Ethylbutyl)piperidin-3-amine involves its interaction with specific biomolecules, leading to various biochemical effects. The compound can bind to enzymes and receptors, resulting in either inhibition or activation of their activity. For instance, the inhibition of cholinesterase enzymes by 1-(2-Ethylbutyl)piperidin-3-amine can lead to increased levels of acetylcholine, enhancing cholinergic signaling . Additionally, the compound may influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-Ethylbutyl)piperidin-3-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that piperidine derivatives can exhibit sustained biological activity over extended periods, although their efficacy may decrease due to degradation . Long-term exposure to 1-(2-Ethylbutyl)piperidin-3-amine may lead to adaptive cellular responses, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 1-(2-Ethylbutyl)piperidin-3-amine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, it may cause toxic or adverse effects, including neurotoxicity and hepatotoxicity. Threshold effects are often observed, where a specific dosage range elicits a maximal biological response, beyond which adverse effects become prominent.

Metabolic Pathways

1-(2-Ethylbutyl)piperidin-3-amine is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Cytochrome P450 enzymes play a significant role in the metabolism of 1-(2-Ethylbutyl)piperidin-3-amine, leading to the formation of metabolites that can be further processed and excreted from the body.

Transport and Distribution

The transport and distribution of 1-(2-Ethylbutyl)piperidin-3-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active and passive mechanisms, influencing its localization and accumulation . Binding proteins may facilitate the distribution of 1-(2-Ethylbutyl)piperidin-3-amine to specific tissues, affecting its overall bioavailability and efficacy.

Subcellular Localization

1-(2-Ethylbutyl)piperidin-3-amine exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments, such as the cytoplasm, mitochondria, or nucleus, through targeting signals and post-translational modifications . This localization is crucial for its interaction with specific biomolecules and the execution of its biological effects.

特性

IUPAC Name |

1-(2-ethylbutyl)piperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2/c1-3-10(4-2)8-13-7-5-6-11(12)9-13/h10-11H,3-9,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNUUEYGBKNCJDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CN1CCCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N,N-bis(propan-2-yl)acetamide](/img/structure/B1464265.png)

![3-[1-(3-phenylpropyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1464270.png)

![2-Amino-1-{4-[(oxolan-2-yl)methyl]piperazin-1-yl}propan-1-one](/img/structure/B1464281.png)